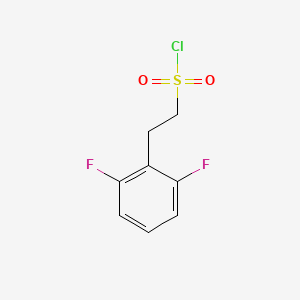

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O2S and a molecular weight of 240.65 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further substituted with two fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,6-difluorobenzene with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through various techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Scientific Research Applications

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride

- 2-(3,5-Difluorophenyl)ethane-1-sulfonyl chloride

- 2-(2,6-Dichlorophenyl)ethane-1-sulfonyl chloride

Uniqueness

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect the physical and chemical properties of the compound, making it distinct from other similar compounds .

Biological Activity

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride, with the chemical formula C9H9ClF2O2S and CAS number 1564905-81-2, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Weight : 236.68 g/mol

- Structure : The compound features a difluorophenyl group attached to an ethane sulfonyl chloride moiety, which contributes to its reactivity and biological activity.

Biological Activity

The biological activity of this compound primarily revolves around its role as a reactive electrophile that can modify nucleophilic sites in biomolecules. This section outlines its potential pharmacological effects based on available research.

The mechanism by which this compound exerts its biological effects is largely attributed to its ability to form covalent bonds with nucleophilic amino acids in proteins, such as cysteine and serine. This interaction can inhibit enzyme activity or alter protein function, leading to various biological outcomes.

-

Enzyme Inhibition :

- The sulfonyl chloride group can react with nucleophilic residues in enzymes, resulting in the inhibition of critical metabolic pathways.

- For instance, studies have shown that similar sulfonyl chlorides can inhibit proteases and other enzymes involved in cellular signaling pathways.

-

Antimicrobial Activity :

- Preliminary studies suggest that sulfonyl chlorides can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of sulfonyl chlorides, including derivatives similar to this compound.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of sulfonamide-based compounds has revealed that modifications to the aryl group significantly influence biological potency. The presence of fluorine atoms enhances lipophilicity and may improve cellular permeability, which is crucial for therapeutic efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and toxicological aspects of this compound is essential for assessing its viability as a therapeutic agent.

Properties

IUPAC Name |

2-(2,6-difluorophenyl)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O2S/c9-14(12,13)5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFBQWQNKRRDEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CCS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.